molecular formula C9H8INO4 B13027091 Methyl 2-(4-iodo-3-nitrophenyl)acetate

Methyl 2-(4-iodo-3-nitrophenyl)acetate

Cat. No.: B13027091
M. Wt: 321.07 g/mol
InChI Key: OSEOYTBTFDZVIW-UHFFFAOYSA-N
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Description

Methyl 2-(4-iodo-3-nitrophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an iodine atom at the 4-position and a nitro group (-NO₂) at the 3-position, linked to a methyl acetate moiety. The iodine atom introduces steric bulk and polarizability, while the nitro group serves as a strong electron-withdrawing substituent, influencing reactivity and electronic properties. Synthesis typically involves iodination of precursor nitroaromatics under controlled conditions, often using iodine and silver(I) sulfate in methanol . Its crystallographic and spectroscopic data (e.g., NMR, HRMS) are critical for structural validation and applications in coordination chemistry or drug design.

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 2-(4-iodo-3-nitrophenyl)acetate

InChI

InChI=1S/C9H8INO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3

InChI Key

OSEOYTBTFDZVIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-iodo-3-nitrophenyl)acetate typically involves a multi-step process. One common method starts with the nitration of 4-iodoacetophenone to introduce the nitro group. This is followed by esterification to form the methyl ester. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acidic or basic catalysts for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iodo-3-nitrophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is Methyl 2-(4-amino-3-nitrophenyl)acetate.

    Hydrolysis: The products are 2-(4-iodo-3-nitrophenyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(4-iodo-3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(4-iodo-3-nitrophenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and iodine groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-(4-iodo-3-nitrophenyl)acetate C₉H₈INO₄ 4-I, 3-NO₂ 321.07 High polarizability; used in cross-coupling reactions
Methyl 2-(4-fluoro-3-nitrophenyl)acetate C₉H₈FNO₄ 4-F, 3-NO₂ 213.16 Enhanced electrophilicity; lower steric hindrance
Methyl 2-(4-methoxy-3-nitrophenyl)acetate C₁₀H₁₁NO₅ 4-OCH₃, 3-NO₂ 225.20 Electron-donating methoxy stabilizes intermediates
Methyl 2-(3-fluoro-4-nitrophenyl)acetate C₉H₈FNO₄ 3-F, 4-NO₂ 213.16 Positional isomerism alters electronic distribution
(4-Nitrophenyl)methyl acetate C₉H₉NO₄ 4-NO₂ 195.17 Simpler structure; higher solubility in polar solvents
2-(4-Hydroxy-3-nitrophenyl)acetic acid C₈H₇NO₅ 4-OH, 3-NO₂ 197.15 Acidic phenolic group enables salt formation

Key Comparative Analysis

Substituent Effects on Reactivity: Iodo vs. Fluoro: The iodine atom in the target compound enhances polarizability and participates in heavy-atom effects (e.g., crystallography, X-ray diffraction), whereas fluorine’s electronegativity increases electrophilicity at the aromatic ring . Methoxy vs. Nitro: Methoxy (-OCH₃) at the 4-position () donates electron density, stabilizing carbocation intermediates in SN1 reactions. In contrast, nitro (-NO₂) withdraws electrons, directing electrophilic substitution to specific ring positions .

Synthetic Utility: The iodine substituent in the target compound facilitates Ullmann couplings or Sonogashira reactions, leveraging its role as a leaving group. Fluoro analogs () are less reactive in such transformations due to stronger C-F bonds . Methoxy derivatives () are prone to demethylation under acidic conditions, yielding phenolic intermediates for further functionalization .

Physical and Spectroscopic Properties :

  • Solubility : The target compound’s iodine atom reduces aqueous solubility compared to hydroxy () or methoxy analogs. LogP values for nitro-substituted esters (e.g., 1.73 for (4-nitrophenyl)methyl acetate, ) indicate moderate lipophilicity .
  • NMR Shifts : The ¹H-NMR of the target compound’s precursor (4-iodo-3-nitroaniline, ) shows deshielded aromatic protons (δ 7.70–7.29 ppm) due to electron-withdrawing effects .

Biological and Industrial Relevance :

  • Nitro groups in analogs (e.g., ) are often reduced to amines for drug candidates. The iodine atom may improve binding affinity in halogen-bonding interactions with biomolecules .
  • Methyl 2-(4-methoxy-3-nitrophenyl)acetate () is stored under dry conditions, reflecting sensitivity to hydrolysis—a trait shared with the target compound .

Research Findings

  • Synthetic Challenges : Iodination of nitroaromatics (e.g., 3-nitroaniline to 4-iodo-3-nitroaniline) requires precise stoichiometry of iodine and silver(I) sulfate to avoid over-iodination .
  • Crystallography : SHELX software () is widely used for refining crystal structures of nitro-iodo compounds, leveraging heavy-atom effects for phase determination .
  • Thermal Stability : Nitro-substituted esters (e.g., ) decompose exothermically above 200°C, necessitating careful handling .

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